molecular formula C14H11F4NO B7941544 C-(2-Fluoro-3'-(trifluoromethoxy)biphenyl-4-yl)-methylamine

C-(2-Fluoro-3'-(trifluoromethoxy)biphenyl-4-yl)-methylamine

Cat. No.: B7941544
M. Wt: 285.24 g/mol
InChI Key: LIYJUDZFPZENKX-UHFFFAOYSA-N
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Description

C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which couples a boronic acid derivative with an aryl halide under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • C-(2-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-methylamine
  • C-(2-Fluoro-3’-(difluoromethoxy)biphenyl-4-yl)-methylamine
  • C-(2-Fluoro-3’-(trifluoromethyl)biphenyl-4-yl)-methylamine

Uniqueness

C-(2-Fluoro-3’-(trifluoromethoxy)biphenyl-4-yl)-methylamine is unique due to the specific positioning of the fluoro and trifluoromethoxy groups on the biphenyl structure. This unique substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[3-fluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-6-9(8-19)4-5-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYJUDZFPZENKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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